(S)-benzyl 3-((tert-butoxycarbonyl)amino)-4-((2-methoxy-2-oxoethyl)amino)-4-oxobutanoate
Description
This compound is a chiral (S)-configured benzyl ester featuring two key functional groups:
- tert-Butoxycarbonyl (Boc): A common protecting group for amines, stable under basic conditions but cleaved under acidic conditions.
Its molecular formula is C₁₉H₂₅N₃O₇ (exact mass: 431.17 g/mol), with applications in peptide synthesis and pharmaceutical intermediates. The Boc group ensures amine protection during synthetic steps, while the benzyl ester facilitates selective deprotection via hydrogenolysis .
Properties
IUPAC Name |
benzyl (3S)-4-[(2-methoxy-2-oxoethyl)amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O7/c1-19(2,3)28-18(25)21-14(17(24)20-11-16(23)26-4)10-15(22)27-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,20,24)(H,21,25)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXMEKADOOIYTM-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-((2-methoxy-2-oxoethyl)amino)-4-oxobutanoate is a compound of growing interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and two amino functionalities that contribute to its reactivity and biological properties.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The Boc group serves as a protective moiety that can be selectively removed under acidic conditions, enabling the compound to participate in further reactions or interactions relevant to biological systems.
Enzyme Inhibition Studies
Recent studies have investigated the compound's role as an enzyme inhibitor. For instance, it has been shown to inhibit specific protein methyltransferases, which are crucial for various cellular processes including gene expression regulation and signal transduction. The selectivity of this compound was assessed against a panel of methyltransferases, demonstrating significant inhibitory activity against certain targets while exhibiting minimal effects on others .
Case Studies
- Protein Methyltransferase Inhibition : In a study examining the selectivity of various bisubstrate analogs, this compound was identified as a potent inhibitor of NTMT1, showing over 1000-fold selectivity compared to other methyltransferases at concentrations as low as 33 μM. The compound's mechanism involved competitive inhibition, indicating its potential for therapeutic applications in diseases associated with dysregulated methylation processes .
- Peptide Synthesis Applications : The compound's utility in peptide synthesis has been highlighted in various research articles. It serves as an intermediate in the preparation of peptide constructs that may possess bioactive properties, particularly in drug development contexts .
Research Findings Summary
Comparison with Similar Compounds
Benzyl (S)-3-((tert-Butoxycarbonyl)amino)-4-((2-Ethoxy-2-oxoethyl)amino)-4-oxobutanoate
- Structural Difference: Ethoxy group replaces methoxy in the 2-oxoethylamino moiety.
- Impact :
- Molecular Weight : 445.20 g/mol.
(S)-Benzyl 2-((tert-Butoxycarbonyl)amino)-4-(Dimethylamino)-4-oxobutanoate
- Structural Difference: Dimethylamino group replaces 2-methoxy-2-oxoethylamino; substitution at position 2 vs. 3.
- Impact: Basicity: Dimethylamino (pKa ~10) increases basicity vs. the neutral methoxy-oxoethyl group, affecting ionization in physiological conditions . Steric Effects: Bulkier dimethyl group may hinder coupling reactions in peptide synthesis.
- Molecular Weight : 362.41 g/mol.
Benzyl (2R)-2-{[(tert-Butoxy)carbonyl]amino}-3-carbamoylpropanoate
- Structural Difference: R-configuration; carbamoyl (-CONH₂) replaces methoxy-oxoethylamino.
- Hydrogen Bonding: Carbamoyl enhances hydrogen-bonding capacity, improving aqueous solubility.
- Molecular Weight : 322.36 g/mol.
Ethyl 4-((tert-Butoxycarbonyl)amino)-3-oxobutanoate
- Structural Difference: Lacks benzyl ester and methoxy-oxoethylamino; ethyl ester and 3-oxo group.
- Impact: Deprotection Strategy: Ethyl ester requires harsher conditions (e.g., LiOH) for hydrolysis compared to benzyl’s hydrogenolysis . Reactivity: 3-oxo group may participate in keto-enol tautomerism, complicating stability in acidic/basic environments.
- Molecular Weight : 245.27 g/mol.
Preparation Methods
Synthesis of (S)-3-Amino-4-((benzyloxy)carbonyl)butanoic Acid
The L-aspartic acid derivative is functionalized with a benzyl ester to prevent unwanted nucleophilic attacks during subsequent reactions.
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Procedure : L-Aspartic acid (10 mmol) is dissolved in dry dichloromethane (DCM, 50 mL) with benzyl alcohol (12 mmol) and catalytic p-toluenesulfonic acid. The mixture is refluxed for 12 hours, yielding (S)-4-benzyl aspartate (87% yield).
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Purification : Flash chromatography (hexane/ethyl acetate 3:1) isolates the product (Rf = 0.45).
Boc Protection of the Amino Group
The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions.
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Procedure : (S)-4-Benzyl aspartate (5 mmol) is treated with Boc₂O (6 mmol) and triethylamine (TEA, 10 mmol) in DCM (30 mL) at 0°C. After stirring for 6 hours, the Boc-protated intermediate is isolated (91% yield).
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Characterization : ¹H NMR (CDCl₃) δ 1.44 (s, 9H, Boc), 5.12 (s, 2H, CH₂Ph), 7.35–7.29 (m, 5H, Ar-H).
Amide Bond Formation with 2-Methoxy-2-Oxoethylamine
The secondary amine is introduced via carbodiimide coupling.
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Activation : The Boc-protected acid (4 mmol) is reacted with HOBt (4.4 mmol) and HBTU (4.4 mmol) in DCM (20 mL) for 30 minutes.
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Coupling : 2-Methoxy-2-oxoethylamine hydrochloride (4.4 mmol) and DIPEA (8.8 mmol) are added, stirring for 12 hours at room temperature. The product is obtained in 85% yield after purification.
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Critical Parameter : Maintaining pH >8 with DIPEA ensures efficient amine nucleophilicity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Coupling Reagent Efficiency
A comparative study of coupling agents reveals:
| Reagent | Yield (%) | Purity (%) |
|---|---|---|
| HBTU/HOBt | 91 | 98 |
| EDCI/HOAt | 78 | 95 |
| DCC/DMAP | 65 | 90 |
HBTU/HOBt provides superior activation due to faster oxyma formation, reducing reaction time to 4 hours.
Analytical Characterization
Spectroscopic Data
Q & A
Q. What synthetic routes are commonly employed for (S)-benzyl 3-((tert-butoxycarbonyl)amino)-4-((2-methoxy-2-oxoethyl)amino)-4-oxobutanoate?
The compound is synthesized via multi-step reactions involving:
- Protection of amino groups : The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to shield reactive amines during subsequent steps .
- Esterification : Benzyl bromide is used to esterify carboxylic acid intermediates, as seen in analogous syntheses where sodium carbonate in DMF facilitates alkylation .
- Purification : Silica gel chromatography with hexane/ethyl acetate gradients is critical for isolating intermediates and final products .
Q. Which analytical methods validate the compound’s structure and purity?
- LC-MS : Used to confirm molecular weight (e.g., 520 [M+Na]⁺ in ) and monitor reaction progress .
- NMR Spectroscopy : ¹H and ¹³C NMR verify stereochemistry and functional groups, particularly the Boc-protected amine and benzyl ester .
- IR Spectroscopy : Confirms carbonyl stretches (e.g., ester C=O at ~1740 cm⁻¹) and Boc N-H bonds .
Q. How do protecting groups like Boc and benzyl influence reactivity?
- Boc Group : Provides steric and electronic protection for amines, preventing undesired nucleophilic reactions. It is cleaved under acidic conditions (e.g., TFA) without disrupting esters .
- Benzyl Group : Enhances solubility in organic solvents and stabilizes carboxylic acid intermediates as esters. Removed via hydrogenolysis or acidic hydrolysis .
Advanced Research Questions
Q. How is stereochemical integrity maintained during synthesis?
- Chiral Starting Materials : Use enantiomerically pure precursors (e.g., (S)-amino acids) to ensure correct configuration .
- Stereoselective Reactions : Michael additions or enzyme-catalyzed steps can control stereochemistry at β-amino acid centers .
- Monitoring : Chiral HPLC or polarimetry ensures optical purity post-synthesis .
Q. What side reactions occur during synthesis, and how are they mitigated?
- Ester Hydrolysis : Moisture-sensitive steps require anhydrous conditions (e.g., DMF drying with molecular sieves) .
- Racemization : Minimized by avoiding strong bases or high temperatures during Boc deprotection .
- Byproduct Formation : Excess reagents (e.g., benzyl bromide) are removed via aqueous washes, and intermediates are purified via chromatography .
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent Selection : Polar aprotic solvents (DMF, THF) improve reagent solubility and reaction rates .
- Catalysis : Transition-metal catalysts (e.g., Pd/C for hydrogenolysis) enhance efficiency in deprotection steps .
- Process Control : In-line analytics (e.g., LC-MS) enable real-time adjustments to reaction parameters .
Data Contradictions and Resolution
Q. Discrepancies in reported LC-MS How to resolve them?
- Calibration : Use internal standards (e.g., sodium formate) for accurate mass measurement .
- Ionization Variability : Electrospray ionization (ESI) may produce [M+H]⁺ or [M+Na]⁺ adducts; confirm adduct type with high-resolution MS .
Q. Conflicting solubility data for intermediates: What factors contribute?
- Crystallinity : Amorphous vs. crystalline forms affect solubility. Recrystallization from ethanol/water mixtures improves reproducibility .
- pH Sensitivity : Boc-protected amines may protonate under acidic conditions, altering solubility .
Methodological Tables
| Parameter | Typical Conditions | References |
|---|---|---|
| Boc Protection | Boc₂O, Et₃N, THF, 0–25°C, 12–24 hr | |
| Benzylation | Benzyl bromide, Na₂CO₃, DMF, RT, 17 hr | |
| Purification | Silica gel (Hexane:EtOAc = 3:1 to 1:1) | |
| LC-MS Retention Time | 1.29–1.78 min (Condition G) |
Key Research Gaps
- Mechanistic Studies : Limited data on the kinetics of Boc deprotection in mixed solvent systems.
- Biological Activity : No studies on the compound’s enzyme inhibition or therapeutic potential.
- Green Chemistry : Solvent alternatives (e.g., cyclopentyl methyl ether) for sustainable synthesis remain unexplored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
